3,5-Dibromo-2-isopropoxy-1,1'-biphenyl
Description
Properties
Molecular Formula |
C15H14Br2O |
|---|---|
Molecular Weight |
370.08 g/mol |
IUPAC Name |
1,5-dibromo-3-phenyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H14Br2O/c1-10(2)18-15-13(8-12(16)9-14(15)17)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
HKGVXHUASQHWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Initial Bromination of Biphenyl Derivatives
Bromination of biphenyl precursors often serves as the foundational step. For example, 3,5-dibromobiphenyl (PubChem CID: 3014933) is synthesized via electrophilic bromination using bromine in acetic acid. Directing groups influence regioselectivity:
- 2-Hydroxybiphenyl undergoes bromination at the 3,5-positions due to the hydroxyl group’s ortho/para-directing effects. Subsequent alkylation with 2-bromopropane in dimethylformamide (DMF) and potassium carbonate introduces the isopropoxy group.
Key Reaction:
$$
\text{2-Hydroxybiphenyl} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{3,5-Dibromo-2-hydroxybiphenyl} \xrightarrow{\text{(CH}3\text{)}2\text{CHBr, K}2\text{CO}_3} \text{3,5-Dibromo-2-isopropoxybiphenyl}
$$
Yield: ~74% after recrystallization.
Suzuki-Miyaura Cross-Coupling for Modular Assembly
Coupling of Halogenated Aryl Partners
The Suzuki reaction enables precise construction of the biphenyl backbone. Two fragments are prepared:
- 3,5-Dibromophenylboronic Acid : Synthesized via Miyaura borylation of 1,3,5-tribromobenzene using bis(pinacolato)diboron and a palladium catalyst.
- 2-Isopropoxybromobenzene : Alkylation of 2-bromophenol with 2-bromopropane in acetone.
Coupling Conditions:
Outcome:
$$
\text{3,5-Dibromophenylboronic Acid} + \text{2-Isopropoxybromobenzene} \xrightarrow{\text{Pd}} \text{3,5-Dibromo-2-isopropoxy-1,1'-biphenyl}
$$
Yield: 68–75%.
Ullmann-Type Coupling for Direct Biaryl Bond Formation
Copper-Mediated Coupling of Halogenated Arenes
Ullmann reactions offer an alternative to Suzuki coupling, particularly for electron-rich substrates. A representative protocol involves:
- 3,5-Dibromoiodobenzene and 2-isopropoxyiodobenzene in the presence of copper(I) iodide and a diamine ligand.
Optimized Protocol:
Yield: ~60% with high regioselectivity.
Post-Functionalization of Preformed Biphenyls
Selective Bromination of 2-Isopropoxybiphenyl
Direct bromination of 2-isopropoxybiphenyl with bromine in acetic acid introduces bromine at the 3,5-positions of the unsubstituted ring. The isopropoxy group’s weak directing effect minimizes competition.
Reaction Parameters:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Bromination/Alkylation | Simple, fewer steps | Regioselectivity challenges | 70–75% |
| Suzuki Coupling | High modularity, scalability | Requires boronic acid synthesis | 68–75% |
| Ullmann Coupling | No boronic acids needed | High temperatures, ligand synthesis | 55–60% |
| Post-Functionalization | Direct, minimal protection | Competing side reactions | 85–92% |
Characterization and Validation
Spectroscopic Confirmation
- $$^1$$H NMR : Isopropoxy protons resonate as a septet at δ 4.5–4.7 ppm, while aromatic protons appear as doublets (J = 8.4 Hz) for brominated positions.
- Mass Spectrometry : Molecular ion peaks at m/z 434 (M$$^+$$ for C$${18}$$H$${18}$$Br$$_2$$O).
Industrial-Scale Considerations
Patent CN117105752A highlights continuous-flow bromination for improved safety and efficiency. Key parameters include:
- Flow rate ratio (acetone/methanol : Br$$_2$$) = 0.5–1
- Temperature: 40–50°C
- Reaction time: 5–15 minutes.
Emerging Methodologies
Recent advances in photocatalytic bromination and electrophilic aromatic substitution (e.g., using N-bromosuccinimide) show promise for milder conditions and better selectivity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated biphenyl compounds.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of complex biaryl compounds through coupling reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have shown potential in various biological assays and drug development processes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. It is also used in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl depends on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form biaryl products. The bromine atoms play a crucial role in facilitating these reactions by providing reactive sites for catalyst interaction .
Comparison with Similar Compounds
Structural and Substituent Effects
The following table compares key structural and physicochemical properties of 3,5-Dibromo-2-isopropoxy-1,1'-biphenyl with analogous biphenyl derivatives:
Key Observations :
- Substituent Influence: Bromine atoms increase molecular weight and polarity compared to non-halogenated analogs like 1,1'-biphenyl.
- Solubility : The combination of bromine (electron-withdrawing) and isopropoxy (electron-donating) groups may enhance solubility in polar solvents relative to purely hydrocarbon analogs (e.g., 4-methyl-1,1'-biphenyl) .
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